

DNP-PEG3-azide: An In-depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG3-azide is a versatile heterobifunctional molecule that serves as a cornerstone in various bioconjugation and targeted therapy applications. This guide provides a comprehensive overview of its core properties, experimental protocols, and key applications, tailored for professionals in research and drug development. The molecule incorporates three key functional components: a 2,4-dinitrophenyl (DNP) group, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of moieties makes it a valuable tool for a range of advanced biochemical and cellular studies.

The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is widely exploited in immunology to study antibody-antigen interactions and to stimulate immune cells. The PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the molecule it is attached to, while also providing spatial separation between the DNP group and the azide terminus. This separation is often crucial for maintaining the biological activity of the conjugated molecules. Finally, the azide group is a key component for "click chemistry," a class of highly efficient and specific chemical reactions that allow for the covalent ligation of molecules in complex biological environments.[1]

Core Properties and Data Presentation



DNP-PEG3-azide's utility is underpinned by its specific chemical and physical properties. The following tables summarize key quantitative data for this molecule and related chemistries, providing a quick reference for experimental design.

Property	Value	Reference(s)
Chemical Formula	C14H20N6O7	[2]
Molecular Weight	384.35 g/mol	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	[2]
Storage Conditions	-20°C for long-term storage	[2]

Click Chemistr y Reaction	Second- Order Rate Constant (M ⁻¹ s ⁻¹)	Typical Reaction Time	Typical Yield	Key Advantag e	Key Disadvan tage	Referenc e(s)
CuAAC	10² - 10³	1 - 4 hours	>90%	High reaction rate and yield	Potential cytotoxicity from copper catalyst	[3][4]
SPAAC	10 ⁻³ - 1	1 - 12 hours	>85%	Bioorthogo nal, no catalyst required	Slower reaction rate, dependent on cyclooctyn e	[3][4]



Parameter	Value	Conditions	Reference(s)
Binding Affinity (Kd) of DNP to anti-DNP IgE	~22 nM	Measured by fluorescence quenching assay.	[5]
EC₅₀ for DNP-HSA induced degranulation	~1-10 ng/mL	In IgE-sensitized mast cells, measured by β-hexosaminidase release.	[6]
Signal-to-Noise Ratio in ELISA	>10 is generally desirable	Dependent on assay optimization (e.g., blocking buffers, antibody concentrations).	[7][8]

Key Applications and Experimental Protocols

DNP-PEG3-azide's unique trifunctional structure lends itself to a variety of applications, primarily centered around bioconjugation via click chemistry.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. **DNP-PEG3-azide** can serve as a versatile linker in PROTAC synthesis, where the azide group is used to connect a warhead (targeting the protein of interest) to an E3 ligase ligand.[9][10][11][12]

This protocol outlines the general steps for synthesizing a PROTAC using **DNP-PEG3-azide** as a linker component.

- Preparation of Components:
 - Synthesize or acquire the alkyne-functionalized warhead (targeting the protein of interest).
 - Synthesize or acquire the azide-functionalized E3 ligase ligand. In this workflow, DNP-PEG3-azide will be conjugated to the warhead first.



 Dissolve the alkyne-functionalized warhead and DNP-PEG3-azide in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).[9]

CuAAC Reaction:

- Prepare a fresh solution of sodium ascorbate in water (e.g., 1 M).
- Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water (e.g., 100 mM).
- To the mixture of the alkyne-warhead and DNP-PEG3-azide, add the sodium ascorbate solution (final concentration ~1-5 mM) followed by the CuSO₄ solution (final concentration ~0.1-1 mM).[2] A copper-stabilizing ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ solution to improve efficiency and reduce cytotoxicity in biological applications.[13]
 [14]
- Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.[3]

Purification:

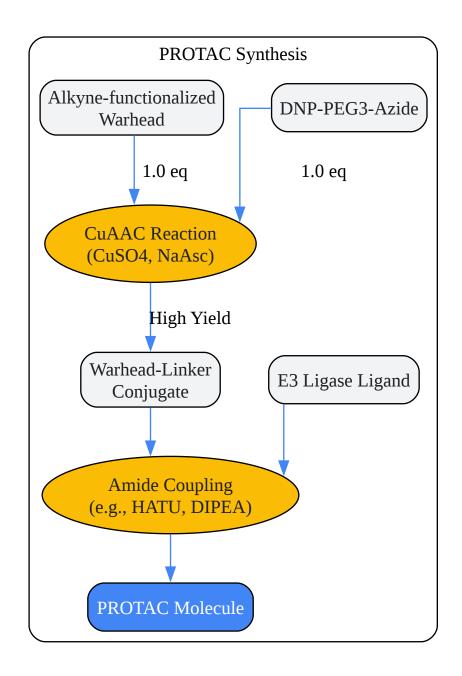
 Upon completion, the DNP-PEG3-warhead conjugate can be purified using standard chromatographic techniques such as preparative HPLC.

Second Coupling Reaction:

• The purified DNP-PEG3-warhead now has a free DNP group. This can be used for further studies or the molecule can be designed such that the DNP is the warhead for a target protein that recognizes it. More commonly, the azide of **DNP-PEG3-azide** is used to link a warhead and an E3 ligase ligand. In that scenario, the protocol would involve reacting an alkyne-functionalized warhead with **DNP-PEG3-azide**, and then the DNP-functionalized end would be further modified to attach to an E3 ligase ligand, or vice-versa.

The following diagram illustrates a generalized workflow for PROTAC synthesis.





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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation and Cellular Imaging

The azide functionality of **DNP-PEG3-azide** allows for its conjugation to a wide variety of alkyne-modified biomolecules, including proteins, peptides, and nucleic acids. This is particularly useful for attaching a DNP hapten to a specific site on a biomolecule for immunological studies or for fluorescently labeling cellular components.[15][16][17]

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This protocol describes the metabolic labeling of cellular components with an alkyne-containing precursor, followed by fluorescent labeling using an azide-functionalized probe, a process for which **DNP-PEG3-azide** could be adapted if a fluorescent alkyne is used.

· Metabolic Labeling:

 Culture cells in a medium containing an alkyne-modified metabolic precursor (e.g., an alkyne-bearing sugar, amino acid, or lipid) for 24-48 hours to allow for incorporation into cellular biomolecules.

Cell Fixation and Permeabilization:

- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- If targeting intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

SPAAC Reaction:

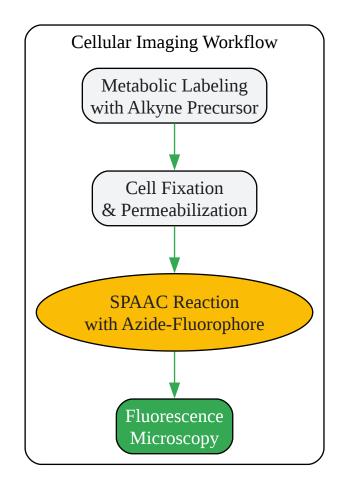
- Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in a suitable buffer (e.g., PBS).
- Incubate the fixed and permeabilized cells with the strained alkyne-fluorophore solution for
 1-2 hours at room temperature, protected from light.[15]

Washing and Imaging:

- Wash the cells extensively with PBS to remove any unreacted fluorophore.
- Counterstain the nuclei with DAPI if desired.
- Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.[15][18]

The following diagram illustrates a typical workflow for fluorescent labeling of cellular components.





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Caption: A simplified workflow for fluorescent labeling of cellular biomolecules.

Immunological Applications

The DNP group on **DNP-PEG3-azide** is a powerful tool for immunological research. When a DNP-conjugated molecule is introduced to mast cells or basophils that have been sensitized with anti-DNP IgE antibodies, it cross-links the FcɛRI receptors on the cell surface, triggering a signaling cascade that leads to degranulation and the release of inflammatory mediators.[19][6] [20]

This protocol describes how to induce and measure mast cell degranulation using a DNP-conjugated antigen.

Cell Culture and Sensitization:

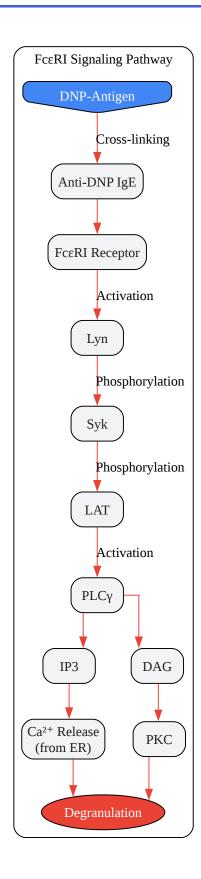


- Culture a suitable mast cell line (e.g., RBL-2H3 cells) in appropriate media.
- Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5-1 μg/mL) for at least 2 hours, or overnight.[20]
- Cell Stimulation:
 - Wash the sensitized cells to remove unbound IgE.
 - Stimulate the cells with varying concentrations of a DNP-conjugated molecule (e.g., DNP-HSA) for 30 minutes at 37°C.[19] A typical concentration range to observe a dose-dependent response is 0.1 to 1000 ng/mL.[6]
- Quantification of Degranulation:
 - Centrifuge the cell suspension to pellet the cells.
 - Collect the supernatant, which contains the released granular contents.
 - Lyse the cell pellet to measure the total amount of granular content.
 - Quantify the amount of a specific granular enzyme, such as β-hexosaminidase, in both the supernatant and the cell lysate using a colorimetric substrate.
 - Calculate the percentage of degranulation as (supernatant enzyme activity / (supernatant + lysate enzyme activity)) x 100.

Signaling Pathway: FcERI-Mediated Mast Cell Activation

The cross-linking of IgE-bound FcɛRI receptors by a multivalent DNP-antigen initiates a complex intracellular signaling cascade. This pathway is central to the allergic inflammatory response.





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Caption: A simplified diagram of the FceRI signaling cascade in mast cells.[21][22][23][24][25]



Upon antigen binding, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex.[21] This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT serves as a scaffold to recruit other signaling proteins, including phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[21] IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are key events that culminate in the degranulation of the mast cell and the release of histamine and other inflammatory mediators. [22]

Conclusion

DNP-PEG3-azide is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive azide group enables a wide range of applications, from the synthesis of targeted protein degraders to the study of immunological signaling pathways and advanced cellular imaging. This guide provides a foundational understanding of its properties and applications, along with detailed protocols and diagrams to facilitate its effective use in the laboratory. The continued development of click chemistry and its application in complex biological systems ensures that molecules like **DNP-PEG3-azide** will remain at the forefront of innovative research.

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